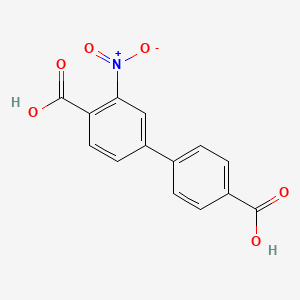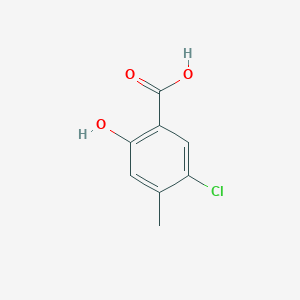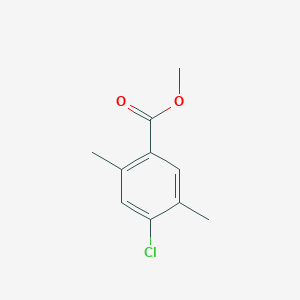
2,4,5-Trimethyl-3-pyridinol; 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trimethyl-3-pyridinol is an organic compound that belongs to the class of organoheterocyclic compounds known as pyridines and derivatives . It is available in a solid state and has a light yellow appearance .
Synthesis Analysis
The synthesis of 2,4,5-Trimethyl-3-pyridinol involves reaction conditions with acetic acid and zinc for 3 hours under reflux .Molecular Structure Analysis
The molecular formula of 2,4,5-Trimethyl-3-pyridinol is C8H11NO . The molecular weight is 137.182 g/mol . The IUPAC name is 2,4,5-trimethylpyridin-3-ol .Physical and Chemical Properties Analysis
2,4,5-Trimethyl-3-pyridinol is a solid substance with a light yellow appearance . It has a melting point range of 172°C to 176°C .科学的研究の応用
Catalytic Applications and Synthesis of Complex Molecules
2,4,5-Trimethyl-3-pyridinol is relevant in the synthesis of complex molecules, demonstrating its importance in the field of catalysis and organic synthesis. For instance, its structural motif is found in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries. These scaffolds have been synthesized using a variety of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, highlighting the versatility and broad applicability of this chemical in generating biologically active compounds (Parmar, Vala, & Patel, 2023).
Role in Medicinal Chemistry
In medicinal chemistry, the structural features of 2,4,5-Trimethyl-3-pyridinol contribute to the development of potent kinase inhibitors. These inhibitors target the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds are crucial for understanding their therapeutic potential and for the development of new treatments for inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Applications in Chemosensing
Pyridine derivatives, including 2,4,5-Trimethyl-3-pyridinol, have been recognized for their applications in chemosensing. These compounds serve as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, making them suitable for use as sensors for detecting various species. Their broad range of biological and medicinal applications further underscores the versatility of pyridine derivatives in scientific research (Jindal & Kaur, 2021).
Environmental and Analytical Applications
The review and analysis of catalytic vapor phase pyridine synthesis highlight the growing demand for pyridine and its derivatives, including 2,4,5-Trimethyl-3-pyridinol, in environmental and analytical applications. The catalytic synthesis of pyridine bases, using catalysts like HZSM-5, demonstrates the compound's role in the development of efficient and environmentally friendly synthetic routes. This process review sheds light on the advancements in pyridine synthesis and its implications for industrial and environmental chemistry (Suresh Kumar Reddy, Srinivasakannan, & Raghavan, 2012).
作用機序
Target of Action
The primary target of 2,4,5-Trimethyl-3-pyridinol is the 5-HT1 receptor . This receptor plays a crucial role in the proliferation of cancer cells and vascular cells .
Mode of Action
2,4,5-Trimethyl-3-pyridinol interacts with its target, the 5-HT1 receptor, leading to changes in the cell. The compound inhibits serotonin-induced angiogenesis, which is the formation of new blood vessels . This inhibition is significant as it can suppress the growth of tumors .
Biochemical Pathways
The compound affects the PI3K/NOX pathway . This pathway is involved in the production of reactive oxygen species (ROS) derived from NADPH oxidase (NOX) . The compound significantly suppresses serotonin-induced ROS generation .
Pharmacokinetics
The compound’s impact on bioavailability is significant, as it can inhibit serotonin-induced angiogenesis .
Result of Action
The molecular and cellular effects of 2,4,5-Trimethyl-3-pyridinol’s action include the suppression of ROS generation and the inhibition of the phosphorylation of PI3K/Akt . This leads to a significant reduction in the size and weight of excised tumors in a breast cancer cell-inoculated CAM assay .
Safety and Hazards
2,4,5-Trimethyl-3-pyridinol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
生化学分析
Biochemical Properties
It is known that it has a melting point of 172-176°C .
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Temporal Effects in Laboratory Settings
特性
IUPAC Name |
2,4,5-trimethylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-4-9-7(3)8(10)6(5)2/h4,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXVDFZUALXJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321661.png)


![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)


![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321701.png)





![4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6321748.png)
